Diethyl(3-chlorophenyl)phosphonate
Description
Significance of Organophosphorus Chemistry in Modern Science
Organophosphorus compounds are integral to various aspects of modern life. In agriculture, they have been extensively used as pesticides, contributing to global food security. beilstein-journals.org In medicine, they are found in a range of pharmaceuticals, including antiviral and anticancer drugs. lucintel.com The versatility of organophosphorus chemistry is further highlighted by its application in the development of flame retardants, plasticizers, and catalysts for complex organic transformations. nih.govnih.govnih.gov The continuous exploration of this field promises the discovery of new compounds with novel properties and applications. orgsyn.org
The Phosphonate (B1237965) Functional Group: Structure and Fundamental Reactivity Principles
At the heart of a significant family of organophosphorus compounds lies the phosphonate functional group, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy groups and one carbon atom (C-PO(OR)₂). nih.gov This tetrahedral arrangement imparts distinct chemical and physical properties. Phosphonates are known for their stability and are often used as mimics for phosphates in biological systems due to the robust nature of the P-C bond compared to the more labile P-O-C linkage in phosphate (B84403) esters. The reactivity of phosphonates is diverse, with the phosphorus center being susceptible to nucleophilic attack and the organic moiety undergoing various transformations.
Contextualizing Diethyl(3-chlorophenyl)phosphonate within Arylphosphonate Research
This compound belongs to the arylphosphonate subclass, where the phosphorus atom is directly attached to an aromatic ring. The presence of a chlorine atom on the phenyl ring introduces specific electronic and steric effects, influencing the compound's reactivity and potential applications. Halogenated organic compounds, in general, are a significant class of chemicals with diverse uses. frontiersin.orgdigitellinc.com Research into arylphosphonates is driven by their potential as intermediates in organic synthesis, their use in the preparation of flame retardants, and their biological activities. lucintel.comscilit.com The study of substituted arylphosphonates like the 3-chloro derivative allows for the fine-tuning of properties for specific applications. scilit.com
Research Gaps and Future Directions in Arylphosphonate Synthesis and Application
Despite significant progress, challenges remain in the synthesis of arylphosphonates. Current methods can be limited by the availability of starting materials and may require harsh reaction conditions. scilit.com A key area of ongoing research is the development of more efficient, selective, and environmentally friendly synthetic routes. researchgate.net This includes the use of novel catalysts and the exploration of greener reaction media. researchgate.net
Future research will likely focus on several key areas:
Development of Novel Catalytic Systems: The design of more active and selective catalysts for C-P bond formation is crucial for improving the efficiency and scope of arylphosphonate synthesis. nih.gov
Exploration of "Green" Chemistry Principles: There is a growing emphasis on developing synthetic methods that are more environmentally benign, utilizing less hazardous reagents and solvents. researchgate.net
Expansion of Applications: Further investigation into the biological activities of substituted arylphosphonates could lead to the discovery of new therapeutic agents. Additionally, their application in materials science, particularly in the development of novel flame retardants and polymers, remains a promising avenue for exploration. nih.govnih.govnih.gov
Understanding Structure-Activity Relationships: A deeper understanding of how different substituents on the aryl ring influence the chemical and biological properties of arylphosphonates will enable the rational design of new compounds with tailored functionalities.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClO₃P | |
| Molecular Weight | 248.64 g/mol | |
| CAS Number | 23415-71-6 | |
| IUPAC Name | diethyl (3-chlorophenyl)phosphonate | |
| SMILES | CCOP(=O)(C1=CC(=CC=C1)Cl)OCC | |
| InChI Key | UZBRFBHQOPBXDL-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23415-71-6 |
|---|---|
Molecular Formula |
C10H14ClO3P |
Molecular Weight |
248.64 g/mol |
IUPAC Name |
1-chloro-3-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H14ClO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
UZBRFBHQOPBXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC=C1)Cl)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Diethyl 3 Chlorophenyl Phosphonate
Classical Phosphonylation Reactions
Classical methods for the formation of phosphonates have long been established and continue to be relevant in organic synthesis. These reactions typically involve the direct interaction of phosphorus reagents with suitable organic substrates.
Michaelis-Arbuzov Rearrangement and its Variants
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, leading to the formation of a dialkyl phosphonate (B1237965). wikipedia.orgorganic-chemistry.org The reaction proceeds via the SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.org
While highly effective for alkyl halides, the direct application of the Michaelis-Arbuzov reaction to less reactive aryl halides for the synthesis of aryl phosphonates, such as diethyl(3-chlorophenyl)phosphonate, can be challenging and often requires special conditions. rsc.org However, variations of this reaction, sometimes mediated by Lewis acids or transition metal catalysts, have been developed to overcome these limitations and facilitate the phosphonylation of aryl systems. organic-chemistry.org For instance, a palladium-catalyzed Michaelis-Arbuzov reaction has been reported for the synthesis of aryl phosphonates from aryl iodides and triaryl phosphites under mild, water-mediated conditions. organic-chemistry.org
Pudovik Reaction Analogs
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base, to form α-hydroxyphosphonates. nih.gov While the classical Pudovik reaction is not a direct route to this compound, analogous additions of H-phosphonates to suitable precursors represent a viable synthetic strategy. The development of new protocols, including the use of lipase (B570770) catalysis, has expanded the scope of Pudovik-type reactions. nih.gov
Cross-Coupling Strategies for C-P Bond Formation
Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for the formation of carbon-heteroatom bonds, including the C-P bond. These methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed P-Arylation Reactions
Palladium-catalyzed cross-coupling reactions have become a mainstay for the synthesis of aryl phosphonates. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with a phosphorus-containing nucleophile, such as a dialkyl phosphite. nih.gov The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.govresearchgate.net
The Hirao reaction, first reported in the early 1980s, is a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides. nih.govwikipedia.org This reaction has been widely used for the preparation of a variety of functionalized aryl phosphonates. nih.gov The original conditions often required high catalyst loadings of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and were sometimes conducted without a solvent. nih.gov
Subsequent research has focused on improving the efficiency and practicality of the Hirao coupling. The use of palladium acetate (B1210297) (Pd(OAc)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand has been shown to significantly reduce the required palladium loading and expand the substrate scope to include less reactive aryl chlorides. nih.gov This improved protocol has been successfully applied to the synthesis of a wide range of aryl and heteroaryl phosphonates. nih.gov A "green" variation of the Hirao reaction has also been developed, utilizing a P-ligand-free Pd(OAc)₂ catalyst under microwave-assisted and solvent-free conditions, providing an environmentally friendlier route to diethyl arylphosphonates. rsc.orgrsc.org For instance, the coupling of 3-chlorobromobenzene with diethyl phosphite in the presence of 10 mol% of Pd(OAc)₂ at 175 °C under microwave irradiation for 10 minutes resulted in an 87% yield of this compound. rsc.org
Table 1: Hirao-Type Coupling for this compound Synthesis
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chlorobromobenzene | Pd(OAc)₂ (10 mol%) | None | Triethylamine (B128534) | None (Microwave) | 175 | 0.17 | 87 | rsc.org |
| 3-Chloroiodobenzene | Pd(OAc)₂/dppf (1 mol%) | dppf | Triethylamine | Acetonitrile (B52724) | Reflux | 24 | - | nih.gov |
Note: Specific yield for 3-chloroiodobenzene under these conditions was not provided in the reference, but the method is generally applicable.
A novel and efficient method for the synthesis of aryl phosphonates involves the palladium-catalyzed oxidative cross-coupling of arylboronic acids or their esters with H-phosphonates. rsc.orgrsc.org This approach offers a base- and ligand-free pathway to C-P bond formation under mild conditions, often in environmentally friendly solvents like ethanol (B145695). rsc.org
The reaction is believed to proceed through a synergistic mechanism involving a palladium catalyst, an additive, and an oxidant. rsc.org In a typical procedure, an aryl pinacol (B44631) boronate is reacted with a dialkyl phosphite in the presence of a palladium catalyst such as Pd(OAc)₂, an additive like tetramethylammonium (B1211777) chloride (TMAC), and an oxidant like silver carbonate (Ag₂CO₃). rsc.org This method has been shown to be effective for a variety of substituted aryl pinacol boronates, although substrates with electron-withdrawing groups, such as a chloro group, may lead to lower yields. rsc.org
Table 2: Oxidative Cross-Coupling for Diethyl Arylphosphonate Synthesis
| Aryl Boronate | Catalyst | Additive | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chlorophenyl pinacol boronate | Pd(OAc)₂ (5 mol%) | TMAC | Ag₂CO₃ | Ethanol | 80 | 24 | Lower Yield | rsc.org |
Note: The reference indicates a lower yield for the chloro-substituted substrate compared to electron-donating groups, but a specific value for this compound was not reported.
Direct C-H Phosphonylation Approaches
Direct C-H phosphonylation represents a highly atom-economical and desirable strategy for the synthesis of arylphosphonates, as it circumvents the need for pre-functionalized starting materials like organohalides or organometallic reagents. This approach aims to directly replace a hydrogen atom on the aromatic ring with a phosphonate group. However, the direct C-H phosphonylation of relatively unreactive C-H bonds, such as those on a chlorobenzene (B131634) ring, presents significant challenges. The inherent stability of the C-H bond requires harsh reaction conditions or highly effective catalytic systems.
Research in this area often focuses on palladium-catalyzed reactions, which are capable of activating C-H bonds. nih.gov For instance, palladium-catalyzed C-H carbonylation of primary benzylamines has been achieved, demonstrating the potential of palladium to functionalize C-H bonds even with a coordinating group present. organic-chemistry.org While specific examples detailing the direct C-H phosphonylation of 1,3-dichlorobenzene (B1664543) to yield this compound are not prevalent in readily available literature, the principles are based on related C-H functionalization reactions. Another approach involves the use of a directing group on the substrate to facilitate ortho-selective C-H activation, though this leads to different isomers. nih.gov The development of catalysts that can selectively activate the C-H bonds of simple haloarenes for direct phosphonylation remains an active area of research.
Copper-Catalyzed Methodologies
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the formation of C–P bonds. These methods typically involve the coupling of an aryl halide with a phosphorus source, such as a dialkyl phosphite. The use of copper catalysts is appealing due to copper's lower cost and toxicity compared to palladium. researchgate.net
A convenient and efficient copper-catalyzed approach for the P-arylation of compounds containing a P-H bond utilizes ligands like proline and pipecolinic acid. researchgate.net This methodology is applicable to the synthesis of arylphosphonates, arylphosphinates, and arylphosphine oxides. researchgate.net The reaction of an aryl halide, such as 3-chloro-iodobenzene or 3-chlorobromobenzene, with diethyl phosphite in the presence of a copper(I) catalyst and a suitable ligand would be a viable route to this compound. The mechanism is proposed to involve the formation of an aryl-copper intermediate, which then reacts with the phosphite. nih.gov
| Aryl Halide | Phosphorous Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Chloropyridine | Diethyl Malonate | CuI / L7 | LiOtBu | DMA/DCM | 91 researchgate.net |
| 3-(1-Bromopropyl)thiophene | Aryl Azole | CuI / L7 | LiOtBu | DMA/DCM | 71 researchgate.net |
| Methyl 2-iodobenzoate | Diethyl Malonate | Cu(OTf)₂ / 2-Picolinic Acid | Cs₂CO₃ | Toluene | 91 lookchem.comrsc.org |
L7 = Proline-derived N,N,P-ligand
This table presents data from representative copper-catalyzed cross-coupling reactions to illustrate the scope of the methodology, though not for the specific synthesis of this compound.
Nickel-Catalyzed Phosphonylation
Nickel-catalyzed reactions provide a powerful tool for constructing C–P bonds, often with high efficiency and tolerance for various functional groups. A notable example is the nickel-catalyzed Arbuzov reaction, which couples aryl halides or triflates with trialkyl phosphites. This method is particularly advantageous for its ability to activate less reactive aryl chlorides and for being more economical than palladium-catalyzed systems. nih.gov
An efficient method for the nickel-catalyzed phosphonylation of aryl triflates with triethyl phosphite has been developed, where potassium bromide acts as an additive to promote the SN2 catalytic step. nih.gov This represents a significant advancement, as aryl triflates are readily prepared from phenols. The reaction demonstrates good reactivity for a variety of substrates under these catalytic conditions. nih.gov Applying this methodology to a 3-chlorophenyl triflate with triethyl phosphite would directly yield this compound. Research has also shown that nickel chloride-diethyl phosphite systems can efficiently catalyze the cross-coupling of functionalized arylzinc halides. researchgate.net
| Aryl Triflates | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| Phenyl triflate | NiCl₂(dppe) | KBr | Dioxane | 80 | 91 nih.gov |
| 4-Methylphenyl triflate | NiCl₂(dppe) | KBr | Dioxane | 80 | 85 nih.gov |
| 4-Methoxyphenyl triflate | NiCl₂(dppe) | KBr | Dioxane | 80 | 87 nih.gov |
| 4-(Trifluoromethyl)phenyl triflate | NiCl₂(dppe) | KBr | Dioxane | 80 | 81 nih.gov |
| 2-Naphthyl triflate | NiCl₂(dppe) | KBr | Dioxane | 80 | 95 nih.gov |
This table showcases the yields of various arylphosphonates synthesized via nickel-catalyzed Arbuzov reactions of aryl triflates, illustrating the method's applicability.
Radical-Mediated Phosphonylation
Radical-mediated reactions offer an alternative pathway to C–P bond formation, often under mild conditions and with unique reactivity patterns compared to traditional transition-metal-catalyzed methods.
Photoinduced Phosphonylation Reactions
Photoinduced reactions, particularly those utilizing visible light, are at the forefront of green and sustainable chemistry. A significant development is the photoinduced, transition-metal- and photosensitizer-free cross-coupling of aryl halides (including Ar-Cl) with H-phosphonates. researchgate.net This method provides a practical and environmentally friendly route to synthesize arylphosphine oxides and related compounds. researchgate.net The reaction is believed to proceed through the photoexcitation of an electron donor-acceptor (EDA) complex formed between the aryl halide and a base or additive, which then generates an aryl radical that is trapped by the phosphorus reagent. This approach is noted for its high efficiency, selectivity, and operational simplicity at room temperature. researchgate.net
| Aryl Halide | Phosphorous Reagent | Base | Solvent | Light Source | Yield (%) |
| 4-Bromobenzonitrile | Dimethyl phosphonate | t-BuONa | CH₃CN | 254 nm UV | 93 researchgate.net |
| 1-Bromo-4-methoxybenzene | Dimethyl phosphonate | t-BuONa | CH₃CN | 254 nm UV | 87 researchgate.net |
| 1-Chloro-4-phenylbenzene | Dimethyl phosphonate | t-BuONa | CH₃CN | 254 nm UV | 85 researchgate.net |
| 4-Bromobiphenyl | Diethyl phosphite | t-BuONa | CH₃CN | 254 nm UV | 86 researchgate.net |
| 3-Bromopyridine | Dimethyl phosphonate | t-BuONa | CH₃CN | 254 nm UV | 75 researchgate.net |
This table illustrates the scope of photoinduced, metal-free C-P bond formation with various aryl halides.
Radical Addition to Unsaturated Systems
The radical addition of phosphorus-centered radicals to unsaturated systems, such as alkenes and alkynes, is a well-established method for forming C–P bonds. The Pudovik reaction, which is the base-catalyzed addition of H-phosphonates to carbonyl compounds, is a classic example that can proceed through a radical-like mechanism. researchgate.net More broadly, a phosphorus-centered radical can be generated from a dialkyl phosphite and added across a double or triple bond.
For the synthesis of this compound, this could theoretically be achieved by the radical addition of diethyl phosphite to a 3-chlorosubstituted styrene (B11656) or phenylacetylene (B144264) derivative. The reaction of dialkyl phosphites with electron-deficient olefins in the presence of a nucleophilic organocatalyst like tributylphosphine (B147548) can produce alkylphosphonates in good yields. This process involves the conjugate addition of the diethylphosphonate anion to the olefin.
Green Chemistry Approaches in Phosphonate Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of phosphonates. Key strategies include the use of microwave irradiation and performing reactions under solvent-free conditions.
Microwave-assisted synthesis has been shown to significantly accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with phosphites, can be effectively performed under microwave irradiation, even without the addition of a separate phosphorus ligand, as the P-reagent itself can act as a ligand. This reduces the complexity and cost of the catalytic system. Microwave technology has been applied to various phosphonate syntheses, including multicomponent reactions to create heterocyclic phosphonates.
Solvent-free synthesis is another cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. The Michaelis-Arbuzov reaction, a fundamental method for forming C-P bonds, can be performed under solvent-free conditions, often catalyzed by Lewis acids or facilitated by microwave irradiation. For instance, the reaction of vinyl halides with trialkylphosphites in the presence of nickel halides can produce α,β-unsaturated phosphonates at elevated temperatures without a solvent. Similarly, the synthesis of various phosphonates has been achieved using magnetically recoverable heterogeneous catalysts under solvent-free conditions, simplifying product purification and catalyst recycling.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The synthesis of aryl phosphonates, including this compound, can be efficiently achieved through a microwave-assisted Hirao reaction. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a dialkyl phosphite.
A significant advancement in this area is the successful coupling of less reactive chloroarenes with >P(O)H reagents, such as diethyl phosphite. nih.gov Historically, the Hirao reaction was more commonly performed with more reactive bromo- or iodoarenes. However, recent studies have established conditions for the effective use of chlorobenzenes, which are often more readily available and cost-effective starting materials. nih.gov
The microwave-assisted synthesis of this compound can be envisioned based on the successful coupling of various substituted chlorobenzenes with diethyl phosphite. nih.gov In a typical procedure, 3-chlorobenzene would be reacted with diethyl phosphite in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable base. The reaction mixture is then subjected to microwave irradiation at an elevated temperature for a short duration.
A study on the coupling of substituted chlorobenzenes with diphenylphosphine (B32561) oxide, a related >P(O)H reagent, under microwave irradiation provides valuable insights. The reaction of 3-methyl-chlorobenzene, a close structural analog of 3-chlorobenzene, was complete after 1.5 hours of microwave heating at 135 °C, yielding the corresponding phosphine oxide. nih.gov Similar conditions, optimized for diethyl phosphite, are expected to facilitate the synthesis of this compound. The choice of base and solvent can be critical, with alkali carbonates in solvents like acetonitrile showing promise for coupling with chloroarenes. nih.gov
Table 1: Representative Conditions for Microwave-Assisted Hirao Reaction of Chloroarenes
| Parameter | Condition | Reference |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | nih.gov |
| P-Reagent | Diethyl phosphite | nih.gov |
| Aryl Halide | Substituted Chlorobenzene | nih.gov |
| Base | Alkali Carbonate (e.g., Cs₂CO₃) | nih.gov |
| Solvent | Acetonitrile (MeCN) | nih.gov |
| Temperature | 135-150 °C | nih.gov |
| Method | Microwave Irradiation | nih.gov |
| Note | An excess of the P-reagent is often used to serve as a ligand for the palladium catalyst. | nih.gov |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a key goal in green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes. While completely solvent-free conditions for the Hirao reaction of chloroarenes are still under development, significant progress has been made in reducing solvent usage and employing more environmentally benign reaction media. nih.gov
The aforementioned microwave-assisted Hirao reaction with chloroarenes, while utilizing a solvent like acetonitrile, represents a "greener" approach compared to traditional methods that might employ more hazardous solvents. nih.gov The efficiency of microwave heating allows for a reduction in reaction volume and time, contributing to a more sustainable process.
For related reactions, such as the Kabachnik-Fields reaction, which is a one-pot synthesis of α-aminophosphonates, solvent-free microwave conditions have been successfully implemented. This suggests that further optimization of the Hirao reaction for this compound could lead to a truly solvent-free protocol.
Stereoselective Synthesis of Phosphonate Analogs
The biological activity of phosphonates can be highly dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective methods for the synthesis of chiral phosphonate analogs is of great importance. While the direct stereoselective synthesis of this compound itself is not commonly reported, the principles and methodologies developed for other phosphonates can be applied to create its chiral analogs.
Enantioselective and Diastereoselective Methods
The creation of chiral phosphonates can be achieved through various asymmetric catalytic methods. mdpi.com These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer or diastereomer in excess.
Enantioselective methods aim to produce a single enantiomer of a chiral compound. This can be achieved through reactions such as:
Asymmetric Hydrophosphonylation: The addition of a P-H bond across a double or triple bond in the presence of a chiral catalyst.
Asymmetric Phospha-Mannich and Kabachnik-Fields Reactions: Three-component reactions involving an aldehyde, an amine, and a phosphite, catalyzed by a chiral acid or metal complex, to produce chiral α-aminophosphonates. mdpi.com For instance, chiral phosphoric acids have been used to catalyze the Kabachnik–Fields reaction with good diastereoselectivity and enantioselectivity. mdpi.com
Asymmetric Michael Additions: The addition of a phosphonate nucleophile to an α,β-unsaturated compound, guided by a chiral catalyst. mdpi.com
Diastereoselective methods are employed when the target molecule contains multiple stereocenters. The goal is to control the relative configuration of these stereocenters. An example is the copper-catalyzed diastereoselective synthesis of P-chiral phosphoramidate (B1195095) prodrugs, which demonstrates the ability to control the stereochemistry at the phosphorus center. rsc.org
Chiral Catalyst Applications
A wide array of chiral catalysts has been developed and applied to the asymmetric synthesis of phosphonates. These catalysts create a chiral environment around the reacting molecules, influencing the transition state energies and favoring the formation of a specific stereoisomer.
Common classes of chiral catalysts used in phosphonate synthesis include:
Chiral Metal Complexes: Transition metal complexes with chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol), are widely used. For example, N,N′-dioxide-Sc(III) complexes have been shown to catalyze the phospha-Mannich reaction with high enantioselectivities. mdpi.com
Chiral Organocatalysts: These are small organic molecules that can act as catalysts. Chiral phosphoric acids, derived from BINOL, and chiral amines, such as those based on pyrrolidine (B122466) or cinchona alkaloids, have proven effective in various asymmetric phosphonylation reactions. mdpi.com
Chiral Phosphine Ligands: The design and synthesis of P-chiral phosphine ligands, which have a stereogenic phosphorus atom, have led to highly efficient catalysts for a range of asymmetric transformations. nih.gov For instance, chiral phosphepines have been used in catalytic asymmetric [3+2] cycloadditions to generate cyclopentenes with phosphorus-substituted quaternary stereocenters. nih.gov
The application of these chiral catalysts to the synthesis of analogs of this compound would involve designing substrates that can participate in these asymmetric reactions. For example, a 3-chlorophenyl-substituted aldehyde or imine could be used in a catalytic asymmetric phospha-Mannich reaction to generate a chiral α-amino phosphonate analog of the target compound.
Chemical Reactivity and Transformation Pathways of Diethyl 3 Chlorophenyl Phosphonate
Nucleophilic Substitution Reactions at the Chlorophenyl Moiety
The chlorine atom on the phenyl ring of Diethyl(3-chlorophenyl)phosphonate serves as a leaving group in various transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, thereby modifying the aryl portion of the molecule.
Reactions with Carbon-Based Nucleophiles
Palladium-catalyzed cross-coupling reactions are the most prominent methods for forming new carbon-carbon bonds at the site of the chlorine atom. The Suzuki-Miyaura and Sonogashira couplings are two exemplary and widely used reactions for this purpose.
The Suzuki-Miyaura coupling involves the reaction of the aryl chloride with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the phosphonate (B1237965) ester. nih.gov The choice of palladium source, ligand, and base is crucial for achieving high yields. organic-chemistry.orgeurekaselect.com
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. rsc.orgresearchgate.net This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgresearchgate.net The resulting alkynyl-substituted phenylphosphonates are valuable building blocks in the synthesis of conjugated materials and complex organic molecules. researchgate.netresearchgate.net
Table 1: Palladium-Catalyzed C-C Coupling Reactions
| Reaction Name | Carbon Nucleophile | Typical Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Ligand (e.g., phosphines), Base (e.g., K₂CO₃, NaOEt) | Mild conditions, high functional group tolerance, stable and non-toxic boron reagents. nih.govorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., NEt₃, piperidine) | Direct formation of aryl-alkyne bonds, can be performed under mild conditions. rsc.orgresearchgate.netresearchgate.net |
Reactions with Heteroatom Nucleophiles
The chlorine atom can also be substituted by various heteroatom nucleophiles, primarily through palladium-catalyzed reactions like the Buchwald-Hartwig amination for C-N bond formation and analogous couplings for C-O and C-S bonds.
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides. In the context of this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to the broad applicability and high efficiency of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions.
Analogous palladium-catalyzed systems enable the coupling of alcohols and thiols to form aryl ethers and aryl thioethers, respectively. For instance, the coupling of aryl halides with thiols can be achieved using a Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) catalyst system. Similarly, C-O cross-coupling with fluorinated alcohols has been reported using a tBuBrettPhos Pd G3 precatalyst. While direct nucleophilic aromatic substitution (SNA_r) is generally difficult for an unactivated aryl chloride, these catalytic methods provide a versatile route to a range of heteroatom-substituted phenylphosphonates.
Table 2: Palladium-Catalyzed C-Heteroatom Coupling Reactions
| Reaction Type | Heteroatom Nucleophile | Typical Catalyst System | Resulting Functional Group |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu) | Aryl Amine |
| Thioetherification | Thiol (RSH) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., DiPPF), Base (e.g., K₂CO₃) | Aryl Thioether |
| Etherification | Alcohol (ROH) | Pd catalyst (e.g., tBuBrettPhos Pd G3), Base (e.g., Cs₂CO₃) | Aryl Ether |
Transformations Involving the Phosphonate Group
The diethyl phosphonate moiety is reactive and can be transformed into several other important phosphorus-containing functional groups, including phosphonic acids, phosphines, and phosphoramidates.
Hydrolysis and Transesterification Reactions
Hydrolysis of the diethyl ester to the corresponding (3-chlorophenyl)phosphonic acid is a common and fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically performed by refluxing the phosphonate ester with a strong acid such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). The reaction proceeds in a stepwise manner, first yielding the monoester and then the final phosphonic acid. Basic hydrolysis is also possible, but care must be taken as some arylphosphonates can be susceptible to P-C bond cleavage under harsh conditions.
Transesterification involves the exchange of the ethyl groups of the phosphonate with other alkyl or aryl groups from an alcohol. This reaction can be driven by using a large excess of the new alcohol and removing the ethanol (B145695) that is formed. The process can be catalyzed by acids or bases, or by using specific catalyst systems to achieve the desired transformation under controlled conditions.
Table 3: Hydrolysis and Transesterification Reactions
| Transformation | Reagents and Conditions | Product | Notes |
| Acidic Hydrolysis | Concentrated HCl or HBr, reflux | (3-chlorophenyl)phosphonic acid | A common and high-yielding method for preparing phosphonic acids. |
| Basic Hydrolysis | Aqueous NaOH or KOH, heat | (3-chlorophenyl)phosphonic acid | Conditions must be carefully controlled to avoid potential P-C bond cleavage. |
| Transesterification | Alcohol (R'OH), catalyst (acid or base) | Dialkyl(3-chlorophenyl)phosphonate (R'O)₂P(O)Ar | The equilibrium is typically shifted by removing the ethanol byproduct. |
Reduction to Phosphine Derivatives
The reduction of the pentavalent phosphonate group to a trivalent phosphine is a challenging but valuable transformation, as phosphines are crucial ligands in catalysis. Direct reduction of phosphonates is difficult; however, a common strategy involves a multi-step process.
One potential pathway involves the conversion of the diethyl phosphonate into the corresponding phosphonic dichloride, (3-chlorophenyl)P(O)Cl₂. This intermediate can then be reacted with an organometallic reagent (e.g., a Grignard reagent) to form a tertiary phosphine oxide, ArR₂P=O. The resulting phosphine oxide can subsequently be reduced to the corresponding tertiary phosphine (ArR₂P). A variety of reducing agents are effective for the deoxygenation of phosphine oxides, with silanes such as trichlorosilane (B8805176) (HSiCl₃) or phenylsilane (B129415) (PhSiH₃) being particularly common due to their functional group tolerance. Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, often after "activating" the phosphine oxide by converting the oxygen into a better leaving group.
Conversion to Phosphoramidates and Phosphorus Oxides
The diethyl phosphonate group can be converted into other phosphorus oxide derivatives, such as phosphonic dichlorides, which are versatile synthetic intermediates. The reaction of a diethyl phosphonate with a strong chlorinating agent like phosphorus pentachloride (PCl₅) can cleave the ester groups to yield the corresponding (3-chlorophenyl)phosphonic dichloride ((3-ClC₆H₄)P(O)Cl₂).
This phosphonic dichloride is a key precursor for the synthesis of phosphoramidates . It can react with primary or secondary amines in a stepwise manner to replace one or both chlorine atoms, yielding phosphonochloridamidates or phosphonic diamides, respectively. These compounds are subclasses of the broader phosphoramidate (B1195095) family. This two-step sequence (conversion to dichloride followed by amination) provides a reliable route from the stable diethyl ester to various phosphoramidate derivatives.
Rearrangement Reactions
Rearrangement reactions offer pathways to structurally diverse molecules. In the context of phosphonates, tautomerism and sigmatropic rearrangements are of particular interest.
Tautomerism Studies in Phosphonate Systems
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry. orientjchem.org In phosphonate systems, the most relevant form is the prototropic tautomerism between the tetracoordinated pentavalent P-oxide form and the trivalent P-hydroxy form, where a hydrogen atom moves from a phosphorus atom to an oxygen atom. nih.gov
The position of this equilibrium is significantly influenced by the nature of the substituents on the phosphorus atom. nih.gov Generally, the tetracoordinated P(V) form is the more stable tautomer and is present in a large excess in the equilibrium mixture. researchgate.net However, the reactivity of these compounds often suggests the presence of the more reactive trivalent P(III) form. nih.govresearchgate.net Computational studies using DFT methods have been employed to investigate the thermodynamics and kinetics of this tautomeric equilibrium. researchgate.net These studies have shown that electron-donating substituents favor the pentavalent form, while electron-withdrawing groups shift the equilibrium towards the trivalent form. nih.gov
While direct studies on this compound are not extensively reported, the principles of keto-enol tautomerism in α-ketophosphonates provide valuable insights. nih.govpnas.orgpnas.org Studies on various α-ketophosphonates have shown that aliphatic derivatives exist predominantly in the keto form, whereas aromatic acylphosphonates exhibit significant enolization. nih.govpnas.orgpnas.org This enolization is influenced by factors such as conjugation in the enol form. pnas.org
| Compound Type | Dominant Tautomeric Form | Influencing Factors |
| Aliphatic α-ketophosphonates | Keto form nih.govpnas.orgpnas.org | Limited enolization nih.govpnas.org |
| Aromatic acylphosphonates | Enol form nih.govpnas.orgpnas.org | Extended conjugation pnas.org |
| H-phosphonates/H-phosphinates | P(V) oxide form (generally) researchgate.net | Substituent electronic effects nih.gov |
nih.govpnas.org- andpnas.orgpnas.org-Wittig Rearrangements (if relevant for phosphonates)
The Wittig rearrangement is a sigmatropic rearrangement of an ether involving a carbanion intermediate. wikipedia.org The two main types are the nih.govpnas.org- and pnas.orgpnas.org-Wittig rearrangements.
The nih.govpnas.org-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage. scripps.eduwikipedia.org It often competes with other reactions like β-elimination and other sigmatropic shifts, leading to moderate yields. scripps.edu The migratory aptitude of the rearranging group is related to the stability of the radical formed. scripps.eduwikipedia.org
The pnas.orgpnas.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective and is often favored at lower temperatures, while the nih.govpnas.org-rearrangement can become competitive at higher temperatures. wikipedia.orgorganic-chemistry.org The reaction proceeds through a five-membered, envelope-like transition state. wikipedia.org
While the classic Wittig rearrangement involves ethers, analogous rearrangements in phosphorus chemistry are known. For the direct relevance to this compound, a suitable precursor with an α-alkoxy group adjacent to the phosphorus atom would be required. The formation of a carbanion α to the phosphonate group would initiate the rearrangement. The strong electron-withdrawing nature of the phosphonate group can facilitate the formation of this carbanion. However, specific studies detailing Wittig-type rearrangements originating from this compound itself are not prominent in the literature. The principles, however, suggest that if an appropriate substrate derived from it were synthesized, it could potentially undergo such rearrangements.
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
The 3-chlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for arenes. wikipedia.org The outcome of such reactions is governed by the electronic and steric effects of the existing substituents: the chlorine atom and the diethyl phosphonate group.
Regioselectivity and Electronic Effects
The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the substituents on the aromatic ring. wikipedia.orglibretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org
Chlorine Atom: The chlorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.orglasalle.edu However, it is an ortho, para-director because the lone pairs on the chlorine can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.orglasalle.edu
Diethyl Phosphonate Group: The diethyl phosphonate group, -P(O)(OEt)2, is a deactivating and meta-directing group. youtube.com Its electron-withdrawing nature arises from the inductive effect of the electronegative oxygen atoms and the phosphorus atom, as well as by a resonance effect that withdraws electron density from the ring. vanderbilt.edu This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edu
| Substituent | Electronic Effect | Directing Effect |
| Chlorine | Deactivating (Inductive) libretexts.org | Ortho, Para libretexts.org |
| Diethyl Phosphonate | Deactivating (Inductive & Resonance) youtube.comvanderbilt.edu | Meta youtube.com |
Directed Ortho-Metalation and Borylation Strategies
Directed Ortho-Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles. organic-chemistry.org
The phosphonate group can act as a directing metalation group. The Lewis basic oxygen atoms of the phosphonate can coordinate to the lithium atom of the organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org In the case of this compound, this would direct metalation to the C2 and C6 positions. The chlorine atom can also influence the acidity of the adjacent protons, potentially affecting the site of metalation.
Borylation of aryl halides and related compounds is a key method for the synthesis of arylboronates, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Iridium-catalyzed borylation can be used to introduce a boronic ester group onto an aromatic ring. For example, a two-step sequence involving Ir-catalyzed borylation followed by a Pd-catalyzed dehalogenation has been developed for the synthesis of ortho-fluoro arylboronates. nih.gov Similar strategies could potentially be applied to this compound to introduce a boronic ester at a specific position, which could then be used in further synthetic transformations.
Mechanistic Investigations of Phosphonate Reactions
Elucidation of Reaction Pathways
The formation of the Carbon-Phosphorus (C-P) bond in arylphosphonates is a key transformation, often achieved through cross-coupling reactions or variations of the Michaelis-Arbuzov reaction. A prominent method for synthesizing Diethyl(3-chlorophenyl)phosphonate involves the palladium-catalyzed cross-coupling of an aryl derivative with a phosphite (B83602) source.
One documented synthesis involves the microwave-assisted, ligand-free coupling of 3-chlorophenylboronic acid with diethyl phosphite, catalyzed by palladium acetate (B1210297). acs.orgnih.gov The reaction proceeds via a catalytic cycle that is a variation of the Hirao reaction. nih.gov Another modern approach utilizes photoredox catalysis, where 1-chloro-3-iodobenzene (B1293798) reacts with triethyl phosphite in the presence of a photocatalyst like 10H-phenothiazine (PTZ) under light irradiation. purdue.edu
The classical Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, is fundamental for forming alkylphosphonates. organic-chemistry.orgwikipedia.orgresearchgate.net While direct reaction with aryl halides is typically challenging without a catalyst, the underlying principle of nucleophilic attack by phosphorus followed by dealkylation is a cornerstone of phosphonate (B1237965) chemistry. wikipedia.orgjk-sci.com
Detailed transition state analysis, typically involving advanced computational chemistry, has not been specifically published for reactions of this compound. However, based on analogous systems, the key transition states can be inferred.
In a classical SN2-type Michaelis-Arbuzov reaction, the transition state involves the simultaneous attack of the nucleophilic phosphorus on the electrophilic carbon of an alkyl halide and the breaking of the carbon-halogen bond. wikipedia.orglibretexts.org For nucleophilic aromatic substitution, which could be relevant for reactions on the chlorophenyl ring, an addition-elimination mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex.
The identification of reaction intermediates is critical to confirming a proposed reaction pathway.
Palladium-Catalyzed Cross-Coupling: In the palladium-catalyzed synthesis of arylphosphonates, key intermediates are organometallic palladium complexes. The catalytic cycle is believed to involve Pd(0) and Pd(II) species. acs.org Online Electrospray Ionization Mass Spectrometry (ESI-MS) has been used in related systems to detect cationic palladium species, providing direct evidence for the proposed intermediates in the catalytic cycle. acs.org
Michaelis-Arbuzov Reaction: The hallmark intermediate of this reaction is a quasi-stable phosphonium (B103445) salt. wikipedia.orgjk-sci.com This intermediate is formed by the initial nucleophilic attack of the trivalent phosphite on the alkyl halide. organic-chemistry.org In most cases, this phosphonium salt is unstable and rapidly undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate. wikipedia.org
Photoredox Catalysis: In the photoredox-catalyzed synthesis, the reaction is initiated by the photocatalyst (e.g., PTZ), which, upon excitation by light, facilitates the formation of an aryl radical from the aryl halide. purdue.edu This highly reactive aryl radical then couples with the trialkyl phosphite.
Kinetic Studies and Reaction Rate Determination
Kinetic studies measure how reaction rates change with varying concentrations of reactants, catalysts, or changes in solvent and temperature, providing quantitative evidence for a proposed mechanism.
For nucleophilic substitution reactions, the rate law is a powerful diagnostic tool. A second-order rate law, where the rate is proportional to the concentrations of both the substrate and the nucleophile, is indicative of a bimolecular (SN2) mechanism. libretexts.org A first-order rate law suggests a unimolecular (SN1) mechanism, where the rate-determining step involves only the substrate. chemguide.co.uk
The kinetic isotope effect (KIE) is a highly sensitive probe for mechanism and transition state structure, determined by comparing the reaction rates of isotopically labeled and unlabeled reactants. There are no specific studies reporting kinetic isotope effects for reactions involving this compound in the reviewed literature.
In related organophosphorus chemistry, KIEs have been instrumental. For example, in studies of enzyme-catalyzed hydride transfer reactions involving phosphate (B84403) groups, primary deuterium (B1214612) KIEs have been used to determine if hydride transfer is the rate-determining step and to probe the nature of the transition state. libretexts.orgnih.gov A significant KIE often indicates that the bond to the isotope is being broken in the rate-determining step.
The reaction conditions, particularly the choice of catalyst and solvent, have a profound impact on the rate and outcome of reactions producing this compound.
Catalysts:
Palladium Acetate: This catalyst has been shown to be effective in the microwave-assisted coupling of 3-chlorophenylboronic acid and diethyl phosphite, even in the absence of specialized phosphine (B1218219) ligands. acs.orgnih.gov The acetate group itself is proposed to play a crucial catalytic role. acs.org
Photocatalysts: In photoredox catalysis, 10H-phenothiazine (PTZ) has been used to synthesize this compound from 1-chloro-3-iodobenzene and triethyl phosphite. purdue.edu
Solvents: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
In the palladium-catalyzed synthesis, reactions have been successfully carried out in acetonitrile (B52724) (MeCN). acs.orgnih.gov
The photoredox-catalyzed synthesis was performed in a mixture of water and acetonitrile. purdue.edu
The hydrolysis of phosphonate esters is often performed in aqueous solutions or mixtures with co-solvents like dioxane to ensure homogeneity. nih.gov The rate of hydrolysis of phosphonate esters is significantly affected by steric hindrance around the phosphorus center. nih.gov
The following table summarizes reaction conditions from literature for the synthesis of this compound.
| Reactants | Catalyst / Conditions | Solvent(s) | Yield | Reference |
| 3-Chlorophenylboronic acid, Diethyl phosphite | Pd(OAc)₂, Microwave (150 °C) | MeCN | 71% | acs.orgnih.gov |
| 1-Chloro-3-iodobenzene, Triethyl phosphite | 10H-phenothiazine (PTZ), DBU, Blue Light (24h) | H₂O/CH₃CN | 81% | purdue.edu |
Role of Specific Catalytic Systems
The development of specific catalytic systems has enabled the efficient synthesis of arylphosphonates like this compound under milder conditions than traditional methods.
Palladium Acetate Catalysis: A system developed by Keglevich and co-workers utilizes palladium(II) acetate as a catalyst for the C-P coupling of arylboronic acids with H-phosphonates under microwave irradiation. acs.orgnih.gov A key finding from their mechanistic studies on related systems is the crucial role of the acetate group and the spontaneous formation of self-assembling ligands from the H-phosphonate reactant around the Pd(II) center. The proposed catalytic cycle differs from traditional cross-coupling mechanisms and involves the addition of a phenyl anion and the tautomeric >P-OH form of the phosphite to the Pd(II) complex, followed by reductive elimination. acs.org The final step is the re-oxidation of the resulting Pd(0) to Pd(II) by air, regenerating the active catalyst. nih.gov
Photoredox Catalysis: Transition metal-free photoredox catalysis represents a greener approach. In the synthesis of this compound, 10H-phenothiazine (PTZ) acts as an organocatalyst. purdue.edu The proposed mechanism involves the excitation of PTZ by visible light. The excited catalyst then engages in an electron transfer process with the aryl halide (1-chloro-3-iodobenzene), generating an aryl radical. This radical then reacts with triethyl phosphite to form the C-P bond, ultimately leading to the product after subsequent steps. This method avoids the use of often expensive and toxic transition metals. purdue.edu
Transition Metal Catalysis Mechanisms (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are highly effective in catalyzing the formation of the aryl-phosphorus bond required to synthesize this compound.
Palladium Catalysis:
The most prevalent method for synthesizing aryl phosphonates via palladium catalysis is the Hirao cross-coupling reaction. semanticscholar.orgnih.gov This reaction typically couples an aryl halide with a dialkyl H-phosphonate, such as diethyl phosphite. The synthesis of this compound would involve the reaction of a 3-chloro-substituted aryl halide (e.g., 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene) with diethyl phosphite.
The generally accepted catalytic cycle for the Hirao reaction involves several key steps semanticscholar.org:
Reduction of Precatalyst: The active catalyst, a Pd(0) species, is often formed in situ from a more stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂).
Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the active Pd(0) complex, forming a Pd(II)-aryl intermediate (Ar-Pd(II)-X).
Ligand Exchange/Reaction with Phosphite: The crucial step involves the reaction with diethyl phosphite. This is believed to occur via the minor, yet highly reactive, trivalent tautomer, diethyl phosphite, (EtO)₂POH. This P(III) species displaces the halide ligand on the palladium complex.
Reductive Elimination: The final step is the reductive elimination of the desired this compound product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand, base, and solvent is critical for the reaction's success, with systems like Pd(OAc)₂/dppf (1,1'-Bis(diphenylphosphino)ferrocene) in a solvent like acetonitrile or DMF showing broad applicability for various aryl halides. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Aryl Phosphonate Synthesis
| Catalyst System | Base | Solvent | Substrate Example | Product Yield | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | NEt₃ | Ethanol (B145695) | m-Bromoaniline | 90% | electronicsandbooks.com |
| Pd(OAc)₂ / dppf | i-Pr₂NEt | CH₃CN | 2-Chloropyrazine | 67% | nih.gov |
| Pd(PPh₃)₄ | NEt₃ | Toluene | 3-Bromopyridine | 77% | nih.gov |
Copper Catalysis:
Copper-catalyzed methods provide an economical alternative for C-P bond formation. organic-chemistry.org These reactions can couple H-phosphonates with partners like aryl boronic acids or aryl halides. organic-chemistry.orgamazonaws.com For instance, the coupling of phenylboronic acid with diethyl H-phosphonate can be achieved using a Cu₂O catalyst in the presence of 1,10-phenanthroline (B135089) under air. amazonaws.com While the precise mechanism can vary, a plausible pathway involves the formation of a copper-phosphonate intermediate. The trivalent P(III) tautomer of the H-phosphonate likely coordinates to the copper center, followed by transmetalation with the arylating agent and subsequent reductive elimination to yield the aryl phosphonate.
Prototropic Tautomerism Mechanisms in P(O)H Species
The reactivity of H-phosphonates, such as the diethyl phosphite precursor required for synthesizing this compound, is governed by a fundamental principle: prototropic tautomerism. nih.gov P(O)H species exist in a dynamic equilibrium between two tautomeric forms.
Pentavalent (P(V)) Form: A tetracoordinated species with a phosphoryl group (P=O) and a hydrogen atom directly bonded to phosphorus. For diethyl phosphite, this is (EtO)₂(O=)P-H .
Trivalent (P(III)) Form: A tricoordinated species with a hydroxyl group, known as a phosphite. For diethyl phosphite, this is (EtO)₂P-OH .
Computational and experimental studies show that the equilibrium for dialkyl H-phosphonates overwhelmingly favors the pentavalent P(V) form. nih.govresearchgate.net The free energy difference is significant, making the concentration of the P(III) tautomer very low at any given time. researchgate.net
However, the P(III) form is the crucial nucleophilic species in most C-P bond-forming reactions, including the Hirao and Arbuzov reactions. semanticscholar.orgunh.edu Its trivalent phosphorus atom possesses a lone pair of electrons, making it an effective nucleophile and a ligand for transition metals. nih.gov The P(V) form, by contrast, is generally unreactive as a nucleophile.
Therefore, the catalytic cycles of reactions like the Hirao coupling are dependent on this tautomeric shift. The base used in the reaction (e.g., NEt₃) is believed to facilitate the deprotonation of the P(V) form or promote the equilibrium shift toward the more reactive P(III) tautomer, which can then enter the catalytic cycle. semanticscholar.org The nature of the substituents on the phosphorus atom and the solvent medium can influence the stability of the tautomers; electron-withdrawing groups tend to increase the stability of the trivalent form. nih.gov
Table 3: Characteristics of Diethyl Phosphite Tautomers
| Feature | Pentavalent Tautomer | Trivalent Tautomer |
|---|---|---|
| Structure | (EtO)₂(O=)P-H | (EtO)₂P-OH |
| Phosphorus Center | Tetracoordinated, P(V) | Tricoordinated, P(III) |
| Reactivity | Electrophilic at P, generally unreactive as a nucleophile | Nucleophilic at P (lone pair), acts as a ligand |
| Equilibrium Position | Predominant form (>99%) | Minor form (<1%) |
| Role in Synthesis | Stable resting state | Key reactive intermediate for C-P bond formation |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
No specific studies reporting quantum chemical calculations for Diethyl(3-chlorophenyl)phosphonate were found. Such studies would typically involve methods like DFT to provide insights into the molecule's electronic properties.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic behavior and reactivity of a molecule, has not been published for this compound.
MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. However, no MEP mapping data specific to this compound is available in the reviewed literature.
The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. Without specific calculations, this value and the associated intramolecular charge transfer characteristics for this compound cannot be reported.
Conformational Analysis and Stereochemical Prediction
A thorough conformational analysis, which would identify the most stable geometric arrangements of the molecule, has not been documented. Such an analysis is fundamental for understanding its physical and chemical behavior.
Structure-Reactivity Relationship Studies
QSAR models that specifically correlate the structural features of this compound with its chemical reactivity are not present in the available literature.
Substituent Effects on Reactivity and Stability
The presence and position of substituents on the phenyl ring of a phenylphosphonate (B1237145) can significantly alter its electronic properties, thereby influencing its reactivity and stability. In this compound, the chlorine atom at the meta-position plays a crucial role.
The influence of substituents on the reactivity of aromatic compounds is often quantified by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. researchgate.netthno.orgrsc.orglibretexts.org The equation is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the specific substituent and its position (meta or para). researchgate.netthno.orgrsc.orglibretexts.org
For the 3-chloro substituent, the Hammett constant (σ_meta) is positive, indicating that it is an electron-withdrawing group. science.govviu.ca This electron-withdrawing nature is primarily due to the inductive effect (-I) of the electronegative chlorine atom, which pulls electron density away from the aromatic ring. libretexts.org While halogens also possess a resonance effect (+R) due to their lone pairs, the inductive effect is generally stronger. libretexts.org
The electron-withdrawing character of the 3-chloro group has several predictable effects on the reactivity and stability of this compound:
Increased Electrophilicity of Phosphorus: The withdrawal of electron density from the phenyl ring is transmitted to the phosphorus atom, making it more electron-deficient and thus more susceptible to nucleophilic attack. This would be expected to increase the rate of reactions such as hydrolysis compared to the unsubstituted diethyl phenylphosphonate. nih.govnih.gov Studies on the hydrolysis of substituted aryl phosphonates have shown that electron-withdrawing groups indeed facilitate the reaction. nih.gov
Stabilization of Negative Charge in the Transition State: For reactions involving the formation of a negatively charged intermediate or transition state, the electron-withdrawing 3-chloro group can provide stabilization, thereby lowering the activation energy and increasing the reaction rate. nih.gov This is particularly relevant in the context of nucleophilic aromatic substitution or hydrolysis reactions.
Effect on Acidity of Potential Metabolites: If the phosphonate (B1237965) ester were to be hydrolyzed to the corresponding phosphonic acid, the 3-chloro substituent would increase the acidity of the P-OH group compared to the unsubstituted phenylphosphonic acid. This is a direct consequence of the stabilization of the resulting phosphonate anion by the electron-withdrawing chloro group.
To illustrate the effect of substituents on reactivity, the following table presents Hammett constants for various substituents, providing a comparative view of their electronic effects.
| Substituent (meta-position) | Hammett Constant (σ_meta) | Electronic Effect |
| -NO₂ | 0.71 | Strongly Electron-Withdrawing |
| -CN | 0.56 | Strongly Electron-Withdrawing |
| -Cl | 0.37 | Electron-Withdrawing |
| -Br | 0.39 | Electron-Withdrawing |
| -I | 0.35 | Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -CH₃ | -0.07 | Weakly Electron-Donating |
| -OCH₃ | 0.12 | Electron-Withdrawing (Inductive) / Donating (Resonance) |
| -OH | 0.12 | Electron-Withdrawing (Inductive) / Donating (Resonance) |
Data compiled from various sources on Hammett constants. science.govviu.ca
Quantitative Structure-Activity Relationship (QSAR) studies on related organophosphorus compounds have also demonstrated the importance of electronic parameters, such as Hammett constants, in correlating with their biological activity or reactivity. nih.govnih.gov Such studies often show that electronic effects, along with steric and hydrophobic parameters, are key descriptors in the models. nih.gov
Reaction Mechanism Simulations
Computational simulations of reaction mechanisms provide detailed insights into the energetic and structural changes that occur during a chemical transformation. For this compound, these simulations can elucidate the pathways of important reactions like hydrolysis or interactions with surfaces.
Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry allows for the explicit calculation of the structure and energy of transition states. acs.org For a reaction such as the hydrolysis of this compound, a key step is the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom.
A typical computational workflow for a transition state calculation would involve:
Reactant and Product Optimization: The geometries of the starting materials (e.g., this compound and a water molecule) and the final products (e.g., the hydrolyzed species) are optimized to find their lowest energy conformations.
Transition State Search: Using various algorithms, the potential energy surface is searched for a first-order saddle point that connects the reactants and products. This saddle point corresponds to the transition state.
Frequency Analysis: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The table below outlines a hypothetical reaction profile for the hydrolysis of a generic diethyl arylphosphonate, illustrating the key energetic parameters that would be determined from transition state calculations.
| Parameter | Description |
| E_reactants | Energy of the optimized reactants (diethyl arylphosphonate + H₂O) |
| E_TS | Energy of the transition state |
| E_products | Energy of the optimized products (ethyl arylphosphonic acid + ethanol) |
| Activation Energy (E_a) | E_TS - E_reactants |
| Reaction Energy (ΔE) | E_products - E_reactants |
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the interaction of molecules with surfaces. nih.govnih.gov For an organophosphorus compound like this compound, MD simulations can model its adsorption and potential degradation on various surfaces, such as metal oxides or clay minerals, which is relevant to its environmental fate. encyclopedia.pubmdpi.comgoldschmidtabstracts.inforesearchgate.netnih.gov
In a typical MD simulation of this nature, a simulation box would be constructed containing a slab of the surface material (e.g., silica (B1680970), alumina (B75360), or a clay mineral) and a number of this compound molecules, often in a solvent like water. nih.govnih.gov The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.
From these simulations, one can derive valuable information, such as:
Adsorption Energy: The strength of the interaction between the phosphonate and the surface.
Adsorption Site Preference: The specific atoms or functional groups on the surface that the phosphonate preferentially interacts with.
Orientation and Conformation: The preferred orientation and conformation of the phosphonate molecule when adsorbed on the surface.
Diffusion Behavior: The mobility of the phosphonate on the surface and its potential to diffuse into the bulk material.
Studies on the adsorption of other organophosphates on surfaces like silica have shown that hydrogen bonding between the phosphoryl oxygen (P=O) and surface hydroxyl groups is a key interaction. nih.gov For this compound, one would expect similar interactions, with the potential for the aromatic ring and the chlorine atom to also engage in weaker van der Waals or dipole-dipole interactions with the surface. MD simulations of organophosphates on clay minerals have highlighted the role of electrostatic interactions and the formation of surface complexes. encyclopedia.pubmdpi.comresearchgate.net
The following table summarizes the types of interactions that can be studied using MD simulations for the adsorption of this compound on a hydroxylated surface.
| Interacting Groups | Type of Interaction |
| P=O group with surface -OH | Hydrogen Bonding |
| P-O-C ester linkages with surface | Dipole-Dipole |
| Phenyl ring with surface | van der Waals (π-stacking if applicable) |
| Chlorine atom with surface | Dipole-Dipole, Halogen Bonding |
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)
Computational chemistry methods, particularly Density Functional Theory (DFT), have become increasingly reliable for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgbeilstein-journals.orgresearchgate.netnih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.govmdpi.com
Predicting the NMR spectrum of this compound involves:
Geometry Optimization: An accurate 3D structure of the molecule is obtained by optimizing its geometry at a suitable level of theory.
NMR Calculation: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ³¹P) are calculated for the optimized geometry.
Chemical Shift Determination: The calculated shielding constants are converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.
While specific DFT-calculated NMR data for this compound is not published, we can infer the expected chemical shifts based on data for related compounds and general principles. The table below presents experimental NMR data for the closely related Diethyl phenylphosphonate to provide a baseline for comparison. chemicalbook.com The presence of the electron-withdrawing 3-chloro substituent would be expected to cause slight downfield shifts for the aromatic protons and carbons, particularly those closer to the substituent.
Experimental NMR Data for Diethyl phenylphosphonate chemicalbook.com
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (Ethyl -CH₃) | ~1.3 | Triplet |
| ¹H (Ethyl -CH₂) | ~4.1 | Quartet of doublets |
| ¹H (Aromatic) | ~7.4-7.8 | Multiplet |
| ¹³C (Ethyl -CH₃) | ~16 | Doublet |
| ¹³C (Ethyl -CH₂) | ~62 | Doublet |
| ¹³C (Aromatic C-P) | ~132 | Doublet |
| ¹³C (Aromatic other) | ~128-132 | Singlet or Doublet |
| ³¹P | ~19-20 | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Computational studies on a range of organophosphorus compounds have shown that with appropriate choice of functional and basis set, DFT calculations can achieve good accuracy in predicting ³¹P NMR chemical shifts, often with a mean absolute deviation of a few ppm. beilstein-journals.orgresearchgate.net
Synthesis and Characterization of Diethyl 3 Chlorophenyl Phosphonate Derivatives and Analogues
Structural Diversification Strategies
The chemical architecture of Diethyl(3-chlorophenyl)phosphonate can be systematically modified to generate a library of analogues with diverse physicochemical and biological properties. These modifications primarily target the phenyl ring and the alkyl ester groups, and can also involve the introduction of heteroatoms into the P-substituents.
Modifications at the Phenyl Ring
A notable strategy for functionalizing the phenyl ring is through phosphonate-directed ortho C–H borylation. nih.gov This method utilizes the phosphonate (B1237965) group as a directing group to install a boronic ester at the ortho position. These borylated intermediates are versatile precursors for a variety of highly substituted phosphoarenes, as the boronic ester can be readily converted into other functional groups like phenols, chlorides, bromides, and nitriles. nih.gov
The synthesis of multi-substituted aryl-phosphonates can present challenges, particularly when aiming for isoretical expansion. For example, attempts to prepare certain derivatives through the cyclization of precursors like 4-(4′-bromophenyl)acetophenone have resulted in low yields. figshare.comswan.ac.uk However, alternative strategies, such as the cyclization of 4-(4′-bromophenyl)benzonitrile, have been more successful in forming the desired phosphonic acid. figshare.comswan.ac.uk
Alterations of the Alkyl Ester Groups
Varying the alkyl ester groups of (3-chlorophenyl)phosphonates provides another avenue for structural diversification. The classic Michaelis-Arbuzov reaction is a fundamental method for synthesizing phosphonates with different alkyl groups. researchgate.net This reaction involves the treatment of an alkyl halide with a trialkyl phosphite (B83602). researchgate.net
Microwave-assisted synthesis has emerged as an efficient method for the alkylation of phosphonic ester-acid derivatives, allowing for the preparation of dialkyl alkylphosphonates with either identical or different alkoxy groups. researchgate.net This technique often leads to faster reactions and more selective transformations compared to conventional heating. researchgate.net For instance, monoalkyl phosphonic derivatives can be reacted with alkyl halides in the presence of a base like triethylamine (B128534) under solvent-free microwave conditions to yield the corresponding dialkyl alkylphosphonates. researchgate.net
The hydrolysis of dialkyl or aryl esters of phosphonate compounds is a common transformation that yields the corresponding phosphonic acids, which are valuable materials with broad applications. frontiersin.org This hydrolysis can be achieved under acidic conditions. nih.gov Selective esterification of phosphonic acids is also possible, with reagents like triethyl orthoacetate allowing for the formation of either mono- or diethyl esters depending on the reaction temperature. nih.gov
Introduction of Heteroatoms into the P-substituents
The incorporation of heteroatoms, such as nitrogen or sulfur, into the substituents attached to the phosphorus atom can significantly alter the properties of the resulting phosphonate derivatives. For example, the synthesis of α-aminophosphonates is a well-established field, with the Kabachnik–Fields reaction being a prominent method. nih.gov This three-component reaction involves an amine, a carbonyl compound, and a dialkyl phosphite. nih.gov
The introduction of a triazole ring, a nitrogen-containing heterocycle, can be achieved through a 'click' reaction between an alkyl azide (B81097) bearing a phosphonate group and an alkyne. nih.gov Subsequent hydrolysis can yield a triazole-functionalized phosphonic acid. nih.gov
Furthermore, phosphonamidates, which contain a nitrogen atom directly bonded to the phosphorus, represent another class of heteroatom-containing derivatives. wikipedia.org The synthesis of these compounds can be achieved through various methods, including the reaction of phosphonic dichlorides with amines. nih.gov The introduction of sulfur atoms to create thiophosphonates also modifies the electronic and steric environment around the phosphorus center. wikipedia.org
Synthesis of Multifunctional Phosphonate Scaffolds
Multifunctional phosphonate scaffolds are molecules that incorporate multiple phosphonate groups or a phosphonate group along with other reactive functionalities. These scaffolds are of interest for applications in materials science, such as the construction of metal-organic frameworks (MOFs), and in medicinal chemistry. figshare.comswan.ac.uk
The development of novel multi-substituted aryl-phosphonate compounds is a key area of research for creating new building blocks for MOFs with desirable properties like porosity and gas sorption. figshare.comswan.ac.uk Palladium-catalyzed cross-coupling reactions are effective for synthesizing these substituted phosphonates on a multi-gram scale. figshare.comswan.ac.uk
The synthesis of heterocyclic substituted phosphonates, where the phosphonate group is attached to a heterocyclic ring, provides another route to multifunctional scaffolds. chim.itbeilstein-journals.org Multicomponent reactions (MCRs) are a particularly efficient strategy for preparing these compounds. beilstein-journals.org For example, a CuI-catalyzed three-component reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate can yield 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org Similarly, FeCl3-catalyzed Kabachnik–Fields reactions followed by cyclization can produce (2H-isoindol-1-yl)phosphonates. beilstein-journals.org
Preparation of Bisphosphonate Analogues
Bisphosphonates are compounds containing two phosphonate groups attached to the same carbon atom (gem-bisphosphonates) or within the same molecule. unive.it They are of significant interest, particularly in medicinal chemistry for their applications in treating bone-related diseases. unive.itresearchgate.net
Several synthetic methods are employed for the preparation of bisphosphonates. nih.gov A common industrial method involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride, followed by hydrolysis. frontiersin.orgnih.gov
The alkylation of tetraethyl methylenebisphosphonate is another key route to bisphosphonate analogues. nih.gov The synthesis of the starting methylenebisphosphonate tetraethyl ester can be achieved by reacting diethyl phosphite with dichloromethane (B109758) under basic conditions. unive.it This intermediate can then be further functionalized. For instance, treatment of a phosphonate with n-BuLi followed by reaction with diethyl chlorophosphate can form a gem-bisphosphonate. psu.edu
Microwave-assisted synthesis has also been successfully applied to the preparation of bisphosphonates, offering significantly reduced reaction times compared to conventional heating methods. mdpi.com One-pot reactions are also utilized, such as the reaction of aryl/heteroaryl amines with dialkyl phosphite and triethyl orthoformate to produce α-amino bisphosphonates. nih.gov
Advanced Characterization Techniques
The structural elucidation of novel this compound derivatives and their analogues relies on a combination of advanced spectroscopic and analytical techniques. These methods are essential for confirming the identity, purity, and stereochemistry of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
¹H NMR provides information on the number and connectivity of hydrogen atoms.
¹³C NMR is used to determine the carbon skeleton of the molecule.
³¹P NMR is particularly crucial for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom. psu.eduresearchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the compounds and can provide information about their structure through fragmentation patterns. psu.eduresearchgate.net Electrospray ionization (ESI) is a common technique used for the analysis of these types of compounds. psu.edu
Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups within the molecule, such as the P=O and P-O-C bonds in phosphonates. researchgate.net
Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in a compound, which is used to confirm the empirical formula. researchgate.nettandfonline.com
For crystalline derivatives, X-ray Crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
These techniques, often used in combination, are indispensable for the comprehensive characterization of new phosphonate derivatives, ensuring the accuracy of the reported structures. researchgate.nettandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds like this compound and its analogues. Analysis of ¹H, ¹³C, and ³¹P NMR spectra, often complemented by 2D-NMR experiments, provides detailed information about the molecular framework.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of diethyl arylphosphonates, the ethoxy group protons typically appear as a characteristic triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons, which is further split by coupling to the phosphorus atom. For instance, in diethyl p-tolylphosphonate, the methyl protons appear as a triplet at δ 1.27 ppm and the methylene protons as a multiplet between δ 4.00 and 4.13 ppm. rsc.org The aromatic protons of the phenyl ring exhibit complex splitting patterns and chemical shifts that are influenced by the position of the substituents. For a 3-chloro substituted ring, one would expect the aromatic protons to appear in the range of δ 7.20-7.80 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For diethyl (3-methoxyphenyl)phosphonate, the methyl carbons of the ethoxy groups show a doublet at δ 16.22 ppm due to coupling with the phosphorus atom, while the methylene carbons appear as a doublet at δ 62.01 ppm. rsc.org The carbon atoms of the phenyl ring show distinct signals, with the carbon directly attached to the phosphorus atom (C-P bond) exhibiting a large coupling constant. For example, in diethyl p-tolylphosphonate, the C-P carbon signal is a doublet at δ 125.39 ppm with a large coupling constant (J = 185.2 Hz). rsc.org The other aromatic carbons appear as doublets with smaller coupling constants or as singlets.
³¹P NMR Spectroscopy
³¹P NMR is particularly informative for organophosphorus compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom. huji.ac.il Diethyl arylphosphonates typically exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. For example, diethyl p-tolylphosphonate shows a signal at δ 18.74 ppm, while diethyl (4-methoxyphenyl)phosphonate has a signal at δ 19.6 ppm. rsc.org The presence of an electron-withdrawing group like chlorine on the phenyl ring is expected to shift the ³¹P signal. For comparison, diethyl (3-iodoquinolin-2-yl)phosphonate shows a signal at δ 12.8 ppm. rsc.org
2D-NMR Spectroscopy
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals, especially for complex aromatic spin systems. 2D ¹H–³¹P NMR spectra can also be used to identify phosphorus-containing compounds in complex mixtures and to study pH-sensitive chemical shifts. researchgate.net
Table 1: Representative NMR Data for Diethyl Arylphosphonate Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Source |
| Diethyl p-tolylphosphonate | 1.27 (t, 6H), 2.35 (s, 3H), 4.00-4.13 (m, 4H), 7.23 (dd, 2H), 7.66 (dd, 2H) | 16.32 (d), 21.25, 62.22 (d), 125.39 (d), 128.84 (d), 132.61 (d), 141.06 (d) | 18.74 | rsc.org |
| Diethyl (4-methoxyphenyl)phosphonate | 1.26 (t, 6H), 3.80 (s, 3H), 3.95-4.14 (m, 4H), 6.89-6.96 (m, 2H), 7.66-7.74 (m, 2H) | 16.34 (d), 55.36, 61.82 (d), 113.95 (d), 119.54 (d), 133.72 (d), 162.83 (d) | 19.6 | rsc.org |
| Diethyl [(2-chlorophenyl)ethynyl]phosphonate | 1.42 (t, 6H), 4.26 (m, 4H), 7.27-7.30 (m, 1H), 7.37-7.40 (m, 1H), 7.44 (d, 1H), 7.60 (d, 1H) | 16.2 (d), 63.6 (d), 83.4 (d), 95.2 (d), 120.1 (d), 126.8, 129.7, 131.7, 134.5, 137.1 | Not specified | rsc.org |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₄ClO₃P), the expected exact mass can be calculated and compared with the experimental value. The calculated monoisotopic mass is 248.0369090 Da. nih.gov
The fragmentation patterns observed in the mass spectrum provide further structural information. In the electron ionization (EI) mass spectra of diethyl phosphonates, common fragmentation pathways involve the loss of ethoxy groups, ethylene, and rearrangements. For instance, the mass spectrum of diethyl phosphite shows major peaks at m/z 111, 83, and 65, corresponding to the loss of an ethoxy radical, followed by the loss of ethylene. nih.govnist.gov For diethyl arylphosphonates, fragmentation of the aromatic ring can also be observed. The presence of the chlorine atom in this compound would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Table 2: HRMS Data for Diethyl Phosphonate Analogues
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |
| Diethyl [(4-bromophenyl)ethynyl]phosphonate | C₁₂H₁₄BrO₃P | 316.9942 | 316.9951 | rsc.org |
| Methyl 2-(diethoxyphosphoryl)benzoate | C₁₄H₁₇O₅P | 297.0892 | 297.0884 | rsc.org |
| Diethyl (3-vinylphenyl)phosphonate | C₁₂H₁₇O₃P | 240.0931 | 240.0938 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, C-O, C-H, and C-Cl bonds.
The most prominent feature in the IR spectrum of organophosphonates is the strong absorption band corresponding to the P=O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. For example, in iridium complexes functionalized with diethylphosphonic acid, the P=O stretch is observed around 1210 cm⁻¹. db-thueringen.de The P-O-C stretching vibrations are usually found in the 950-1100 cm⁻¹ region. The C-O stretching vibrations of the ethoxy groups will also appear in this region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration for a chlorobenzene (B131634) derivative typically appears in the range of 1000-1100 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for Diethyl Arylphosphonate Analogues
| Compound | P=O Stretch (cm⁻¹) | P-O-C / C-O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |
| Diethyl [(4-bromophenyl)ethynyl]phosphonate | 1262 | 1021, 977 | 2194 (C≡C), 1483 (Ar C=C) | rsc.org |
| Diethyl [(cyclohexen-1-ylethynyl)phosphonate | 1262 | 1025, 971 | 2176 (C≡C), 2928 (C-H) | rsc.org |
| Diethyl benzylphosphonate | ~1250 | ~1020, ~960 | ~1450 (Ar C=C), ~3000 (C-H) | nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the chlorophenyl chromophore. Chlorobenzene itself exhibits absorption maxima around 210 nm, 264 nm, and 271 nm, which are attributed to π → π* transitions of the benzene (B151609) ring. The presence of the phosphonate group may cause a slight shift in the position and intensity of these bands. For comparison, iridium(III) complexes bearing diethylphosphonate-functionalized ligands show absorption bands in the visible region, but these are largely due to metal-to-ligand charge transfer transitions and not characteristic of the phosphonate group itself. db-thueringen.de
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available in the searched databases, the technique would be applicable if a suitable single crystal could be grown.
A crystallographic study would reveal the precise conformation of the ethoxy groups relative to the phosphonyl group and the orientation of the 3-chlorophenyl ring. It would also provide details on how the molecules pack in the crystal lattice, including any potential intermolecular interactions such as C-H···O or C-H···π interactions. For example, in the crystal structure of a related compound containing a chlorophenyl group, the orientation of the ring and intermolecular C-H···O interactions were found to be important for stabilizing the crystal structure. researchgate.net
Applications in Materials Science
The robustness of the phosphonate group allows for its integration into a wide array of materials, imparting enhanced properties and functionalities.
Phosphonate esters, such as diethyl phosphonates, serve as key precursors in the synthesis of functionalized polymers. A notable method involves the palladium-catalyzed phosphonation of brominated polymers with reagents like diethylphosphite. This process allows for the introduction of pendant phosphonic acid groups onto polymer backbones, such as poly(arylene ether)s.
The synthesis pathway typically involves:
Polymerization of brominated monomers (e.g., mono- and dibromotetraphenylhydroquinones with decafluorobiphenyl) to produce brominated poly(arylene ether)s. 20.210.105
A palladium-catalyzed reaction of the brominated polymer with diethylphosphite to attach diethylphosphonate groups. 20.210.105
Dealkylation of the diethylphosphonated polymer using bromotrimethylsilane, followed by hydrolysis, to yield polymers with pendant phosphonic acid groups. 20.210.105
These resulting phosphonated polymers exhibit high molecular weights, high glass-transition temperatures (>279 °C), and thermal decomposition temperatures exceeding 470 °C. 20.210.105 The presence of phosphonic acid groups makes the polymers soluble in polar solvents and allows for the casting of flexible, tough films that are hygroscopic and swell in water. 20.210.105 Such materials are explored for applications like proton-exchange membranes in fuel cells due to their chemical and thermal stability, which can offer advantages over corresponding sulfonic acid-functionalized polymers. 20.210.105
Phosphonates are increasingly used as organic linkers to construct robust nanostructured materials, particularly Metal-Organic Frameworks (MOFs). nih.gov Compared to the more common carboxylate-based MOFs, phosphonate MOFs (P-MOFs) often exhibit superior thermal and chemical stability, especially towards water. nih.govnih.govacs.org This enhanced stability is attributed to the stronger coordination bonds formed between the phosphonate groups and hard metal ions like Zr⁴⁺ and Fe³⁺. nih.gov
The versatility of the phosphonate group, with its multiple protonation states and various binding modes, allows for the creation of MOFs with diverse structures and functionalities. nih.govacs.org Researchers have demonstrated that phosphonate and phosphinate linkers can be used to form isoreticular MOFs, enabling the fine-tuning of physicochemical properties within the framework. nih.gov These materials are promising for applications in gas storage and separation, catalysis, and sensing. nih.gov For instance, a nanoporous iron phosphonate MOF has been reported as an efficient anode material for lithium-ion batteries. rsc.org
Beyond MOFs, phosphonate groups are used to functionalize other nanomaterials. Mesoporous silica (B1680970) nanoparticles (MSNs) can be functionalized with phosphonate groups to alter their surface properties. acs.orgnih.govacs.org Similarly, magnetic nanoparticles have been coated with poly(vinylphosphonates) to create stable aqueous suspensions. mdpi.com These phosphonate-coated nanoparticles can be further functionalized by binding metal ions, opening possibilities for various applications. mdpi.com
| Nanostructured Material | Phosphonate Role | Key Properties & Potential Applications | References |
|---|---|---|---|
| Metal-Organic Frameworks (P-MOFs) | Organic Linker | High thermal and chemical stability; tunable porosity. Used in gas separation, catalysis, ion exchange. nih.govnih.govacs.org | nih.govnih.govacs.org |
| Mesoporous Silica Nanoparticles (MSNs) | Surface Functionalization | Alters surface charge and properties. acs.orgnih.govacs.org | acs.orgnih.govacs.org |
| Magnetic Nanoparticles | Polymeric Coating | Imparts high stability in aqueous suspension; allows for further functionalization with metal ions. mdpi.com | mdpi.com |
| Iron Phosphonate MOF | Linker and Metal Node | Nanoporous crystalline architecture. Used as an anode material for lithium-ion batteries. rsc.org | rsc.org |
Phosphonates are highly effective agents for surface modification and are widely used as corrosion inhibitors, particularly for steel and other metals in acidic environments. rsc.orgampp.orgmdpi.com Their efficacy stems from their strong affinity for metal oxide layers and their ability to form a thin, protective film on the metal surface through adsorption or precipitation. ampp.orgmdpi.com This protective layer acts as a barrier, preventing the attack of aggressive ions like chloride. ampp.org
The mechanism of inhibition involves the covalent anchoring of the phosphonate groups onto the metal surface. ampp.org In some cases, non-coordinated phosphonate groups can chelate metal ions (like Fe²⁺) released during the corrosion process, further mitigating damage. ampp.org The molecular structure of the phosphonate, such as the length of an alkyl backbone in aminomethylene-phosphonates, can influence the packing efficiency and completeness of the protective layer. ampp.org
Several α-aminophosphonates have been synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid. rsc.org Research has shown that their inhibition efficiency increases with concentration. For example, Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate (APCI-3) demonstrated a high inhibition efficiency of 96.90% at a concentration of 564 x 10⁻⁶ M. rsc.org The adsorption of these inhibitors on the steel surface occurs through both physical and chemical mechanisms involving their heteroatoms (O, N, and P). mdpi.com
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate (APCI-1) | Mild Steel | 1 M HCl | Data Not Specified in Abstract | rsc.org |
| Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate (APCI-2) | Mild Steel | 1 M HCl | Data Not Specified in Abstract | rsc.org |
| Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate (APCI-3) | Mild Steel | 1 M HCl | 96.90 | rsc.org |
| α-aminophosphonate (α-AP) | Carbon Steel | H₂SO₄ | 95.7 | mdpi.com |
| α-aminophosphonate (α-AP) | Carbon Steel | HCl | 92.4 | mdpi.com |
Catalytic Applications
The ability of phosphonates to coordinate with transition metals makes them excellent candidates for use in catalytic systems, both as ligands in homogeneous catalysis and as components in heterogeneous systems.
In homogeneous catalysis, phosphorus(III) compounds like phosphines and phosphites are widely used as ligands to stabilize and modify the reactivity of transition metal catalysts. researchgate.netcfmot.de These ligands influence the catalytic process through their electronic and steric properties. cfmot.de Electron-rich and bulky phosphine (B1218219) ligands are known to enhance the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination, which is crucial for efficient cross-coupling reactions. nih.gov
Bulky and electron-rich dialkylbiaryl phosphine ligands, developed by researchers like Stephen Buchwald, have proven highly effective in palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. nih.govsigmaaldrich.com These catalyst systems have expanded the scope of cross-coupling to include challenging substrates like unactivated aryl chlorides and sterically hindered compounds. nih.gov While distinct from phosphonates (which contain pentavalent phosphorus), phosphine ligands are foundational to understanding phosphorus-based coordination chemistry in catalysis. Phosphonates themselves can also act as ligands, though their application in homogeneous catalysis is less documented than that of phosphines.
Phosphonates are extensively used in heterogeneous catalysis, where they can act as the catalyst itself or as a robust support for catalytically active species. scispace.com The use of inorganic backbones like metal phosphonates as catalyst carriers offers advantages over organic polymers due to higher mechanical and thermal stability. acs.org
Zirconium phosphonates (ZrPs), for example, are recognized as promising solid acid catalysts due to their tunable acidity, excellent thermal and chemical stability, and high water tolerance. mdpi.com The surface of ZrPs possesses both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers), making them suitable for a wide range of acid-catalyzed reactions, including biomass conversion and various organic transformations. mdpi.com
Furthermore, metal phosphonate frameworks can be designed to have specific catalytic properties. For instance, cobalt-phosphonate and cadmium-phosphonate networks have been synthesized and used as efficient heterogeneous catalysts for the chemical fixation of CO₂ into cyclic carbonates under mild, solvent-free conditions. rsc.orgresearchgate.net The catalytic activity in these systems is attributed to the presence of both Lewis and Brønsted acid sites within the framework structure. rsc.org These catalysts demonstrate excellent recyclability, maintaining their activity over multiple cycles. rsc.org The covalent immobilization of catalytic complexes within phosphonate-based hybrid polymers is an attractive strategy for creating tunable and reusable heterogeneous catalysts. acs.org
Advanced Analytical and Characterization Methodologies in Phosphonate Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a substance. For a compound like Diethyl(3-chlorophenyl)phosphonate, both gas and liquid chromatography are invaluable tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions.
Following separation in the GC, the eluted compound enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern provides structural information that can be used to confirm the identity of this compound.
| Parameter | Expected Value/Information |
| Retention Time (t_R) | A specific time under defined GC conditions (e.g., column type, temperature program, carrier gas flow rate). |
| Molecular Ion Peak (M+) | A peak corresponding to the molecular weight of the compound (C10H14ClO3P, M.W. 248.64 g/mol ). |
| Key Fragmentation Ions | Characteristic fragments resulting from the loss of ethoxy groups, the chlorophenyl group, and other structural components. |
Note: The data in the table is illustrative and represents the type of information that would be obtained from a GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is used for non-volatile or thermally sensitive compounds. For assessing the purity of this compound, a reversed-phase HPLC method would likely be employed.
In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound would be retained on the column, and its retention time would depend on the specific mobile phase composition, flow rate, and column temperature.
A UV detector is commonly used for the detection of aromatic compounds like this compound, as the chlorophenyl group will absorb UV light at a characteristic wavelength. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
A representative, though hypothetical, set of HPLC parameters for the analysis of this compound is presented below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Retention Time | A characteristic time for the compound under these conditions. |
Note: The data in the table is for illustrative purposes to show a typical HPLC method setup.
Microscopic Techniques for Surface Analysis (e.g., in material applications)
In material science applications where this compound might be used as an additive, for instance in polymers or coatings, the analysis of the material's surface morphology and topography is critical.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of the surface morphology. When this compound is incorporated into a material matrix, SEM can be used to investigate its dispersion and the resulting surface texture of the composite material.
The technique can reveal information about the uniformity of the blend, the presence of aggregates, and any changes in the surface structure, such as increased roughness or the formation of specific domains. While no specific SEM images of materials containing this compound are available, the analysis would provide qualitative information about the surface features.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. In the context of materials containing this compound, AFM could be used to quantify surface roughness and to visualize the distribution of the phosphonate (B1237965) on the material's surface at a finer scale than SEM.
AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are measured and used to create a topographical map. This can be particularly useful for understanding how the phosphonate additive affects the surface properties of a polymer film or coating.
Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide insights into its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA analysis of this compound would reveal its decomposition temperature, providing information about its thermal stability. This is particularly important if the compound is to be used in applications involving high temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point, glass transition temperature, and other phase transitions of this compound.
Due to a lack of published experimental data, the following table presents hypothetical thermal properties for this compound that would be determined by TGA and DSC.
| Thermal Property | Analytical Method | Hypothetical Value |
| Decomposition Temperature (T_d) | TGA | A specific temperature range indicating the onset of mass loss. |
| Melting Point (T_m) | DSC | A specific temperature at which the solid-to-liquid phase transition occurs. |
| Glass Transition Temperature (T_g) | DSC | A temperature range over which the amorphous solid transitions to a rubbery state (if applicable). |
Note: The data in this table is illustrative and does not represent experimentally verified values for this compound.
Emerging Trends and Future Research Directions in Diethyl 3 Chlorophenyl Phosphonate Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of arylphosphonates, including Diethyl(3-chlorophenyl)phosphonate, is moving towards more sustainable and efficient methodologies. Traditional methods like the Michaelis-Arbuzov and Hirao reactions often require harsh conditions and expensive metal catalysts. researchgate.net Future research is focused on overcoming these limitations through several innovative approaches.
One major trend is the adoption of photocatalysis . Visible-light-mediated reactions, sometimes eliminating the need for a metal photocatalyst altogether, offer a greener alternative for forming C-P bonds. researchgate.netorganic-chemistry.org For instance, a photocatalyst-free photochemical protocol using carbonate anions can generate aryl radicals from aryl halides for subsequent C-P bond formation with broad functional group tolerance. organic-chemistry.org Similarly, white light from sources like compact fluorescent lamps (CFL) has been shown to be as effective as blue LEDs in catalyzing the synthesis of certain phosphonates, such as alkynyl phosphonates using a TiO2/Cu2O photocatalyst. rsc.org
The use of nanoparticle catalysts is another promising frontier. Catalysts like nano silica-supported BF3 (nano-SiO2-BF3) and nano CaO have been successfully employed in phosphonate (B1237965) synthesis, often in conjunction with microwave irradiation to accelerate the reactions. rsc.org These nanocatalysts can exhibit high efficiency and can often be recycled and reused, adding to the sustainability of the process. rsc.org For example, nano-SiO2-BF3 has been used for Michaelis-Arbuzov couplings, and SiO2–LaCl3 has been used for Kabachnik–Fields reactions, both yielding α-amino phosphonates. rsc.org
Furthermore, there is a growing interest in catalyst-free and solvent-free reaction conditions. Some Kabachnik–Fields reactions to produce tertiary α-amino phosphonates have been successfully carried out at ambient temperature in water without any catalyst. rsc.org These methods significantly reduce the environmental impact and cost associated with chemical synthesis.
| Synthesis Approach | Key Features | Example Catalyst/Condition |
| Photocatalysis | Utilizes visible light, mild conditions, can be metal-free. | Visible light with carbonate anion; TiO2/Cu2O with white light. organic-chemistry.orgrsc.org |
| Nanocatalysis | High efficiency, reusability of catalysts. | Nano-SiO2-BF3; Nano CaO; SiO2–LaCl3. rsc.org |
| Catalyst/Solvent-Free | Environmentally friendly, reduced cost and waste. | Ambient temperature in water for certain Kabachnik–Fields reactions. rsc.org |
Exploration of Untapped Reactivity Modalities
Future research will likely focus on leveraging the phosphonate group to direct reactions and create complex molecular architectures that are currently difficult to access. A prime example of this is the recent development of phosphonate-directed C–H borylation . nih.gov
This methodology uses the phosphonate functional group as a directing group to install a boronic ester at the ortho position of the aromatic ring. nih.gov This is significant because it provides a direct route to highly substituted aryl phosphonates from simple starting materials, a known synthetic challenge. nih.gov The resulting ortho-boryl phosphonates are versatile intermediates that can be readily converted into a wide range of other functional groups, such as phenols, chlorides, bromides, and nitriles. nih.gov This untapped reactivity opens the door to creating a diverse library of this compound derivatives with tailored properties.
The versatility of the phosphonate group allows for its transformation into other important phosphorus-containing functionalities like phosphines, phosphoramidates, and phosphorus oxides, further expanding its synthetic utility. nih.gov Investigating the relative directing ability of the phosphonate group compared to other functional groups, such as esters, will also be a key area of study to enable more selective and complex molecular designs. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes involving compounds like this compound. Future research will increasingly rely on advanced modeling to predict reactivity, properties, and even toxicity.
Density Functional Theory (DFT) is being widely applied to understand the structural and electronic properties of phosphonate derivatives. nih.govresearchgate.net By calculating quantum descriptors such as frontier molecular orbitals (HOMO, LUMO) and molecular electrostatic potential, researchers can interpret and predict the chemical reactivity of these molecules. nih.govresearchgate.net For example, DFT calculations have been used to elucidate reaction mechanisms, such as the key C-C bond-forming event in certain coupling reactions, and to understand the role of specific atoms, like the phosphoryl oxygen, in interactions with biological targets. nih.govacs.org
Beyond DFT, machine learning (ML) and artificial intelligence (AI) are set to revolutionize the field. Frameworks using Recurrent Neural Networks (RNN) are being developed to sample the chemical space of organophosphorus compounds. arxiv.orgarxiv.org These models can be trained on existing chemical data to predict novel molecules with desired properties, such as specific biological activities but with lower toxicity. arxiv.org This "de novo molecule design" approach can significantly reduce the time and cost of discovering new functional molecules. Quantitative Structure-Property Relationship (QSPR) models, built using multiple linear regression from DFT-calculated descriptors, can also predict properties like toxicity with a high degree of accuracy. nih.govresearchgate.net
| Modeling Technique | Application in Phosphonate Chemistry | Key Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Calculating quantum descriptors (HOMO/LUMO). nih.govacs.org | Prediction of reactivity; Understanding molecule-target interactions. nih.govresearchgate.net |
| Machine Learning (RNN/AI) | De novo design of novel organophosphorus molecules. arxiv.orgarxiv.org | Accelerated discovery of molecules with targeted properties and reduced toxicity. arxiv.org |
| QSPR Models | Predicting properties like toxicity based on molecular structure. nih.govresearchgate.net | Creating predictive models to screen compounds for safety and efficacy. nih.gov |
Integration with Supramolecular Chemistry and Nanotechnology
The unique properties of the phosphonate group make it an excellent candidate for building ordered structures on the nanoscale, a field at the intersection of supramolecular chemistry and nanotechnology.
Organophosphonates are powerful tools for the surface functionalization of nanomaterials . nih.gov The phosphonate group acts as a robust "anchor" that binds strongly to metal oxide surfaces, such as those of iron oxide nanoparticles (IONPs). nih.gov This allows for the precise control of the surface chemistry of nanoparticles, enabling their stabilization and dispersion in various media for applications ranging from biomedicine to materials science. nih.govacs.org
In supramolecular chemistry, aryl phosphonates are being explored as key building blocks for Metal-Organic Frameworks (MOFs) . kaust.edu.sa The ability to synthesize multi-substituted aryl-phosphonates allows for the design of new MOF linkers, leading to materials with tailored porosity and gas sorption properties. kaust.edu.sa
A fascinating recent development is the use of "nanojars," which are neutral, self-assembled copper-based molecular receptors, for the selective binding of phosphonate anions. acs.orgnih.gov These nanojars encapsulate phosphonate ions within their hydrophilic cavities through a multitude of hydrogen bonds, a discovery that could have implications for environmental remediation and sensing. acs.org The study of these host-guest complexes provides fundamental insights into supramolecular recognition of phosphonates. nih.gov
Role in Advanced Materials Design beyond Current Applications
The future of this compound and related compounds extends far beyond their traditional roles, with significant potential in the design of next-generation functional materials.
One emerging application is in optoelectronics . Pi-conjugated organophosphorus materials, specifically those based on phosphole-derivatives, are being designed for use in Organic Light-Emitting Diodes (OLEDs). nih.gov By modifying the substitution pattern and the phosphorus atom, thermally stable derivatives that are both photo- and electroluminescent can be achieved. nih.gov DFT calculations are being used to guide the design of these materials to achieve high photoluminescence quantum yields. researchgate.net
In the field of energy storage , phosphonate-based molecules are being investigated as multifunctional electrolyte additives for high-voltage lithium-ion batteries. rsc.org For instance, Diethyl(thiophen-2-ylmethyl)phosphonate has been shown to dramatically improve the capacity retention and thermal stability of high-voltage cells, presenting a cost-effective solution to common challenges in battery technology. rsc.org
Furthermore, phosphonates are being incorporated directly into polymer backbones to create advanced plastics with enhanced properties. A notable example is the use of a phosphonate as an antioxidant comonomer in the production of poly(ethyleneterephthalate) (PET), which provides superior thermal stability to the polymer during processing. organic-chemistry.org The strong adsorption properties of phosphonates also continue to make them candidates for developing novel corrosion inhibitors for various metals. acs.org
Q & A
Q. What are the recommended methods for synthesizing Diethyl(3-chlorophenyl)phosphonate, and how do reaction conditions influence yield?
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer : Use nitrile gloves and fume hoods during handling. Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists . Avoid incompatible materials (e.g., strong oxidizers) and conduct a risk assessment before scaling up reactions.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm aromatic proton environments (δ 7.2–7.8 ppm) and NMR for the phosphonate group (δ 18–22 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 248.03 (C₁₀H₁₃ClO₃P) .
- Infrared (IR) Spectroscopy : Validate P=O stretching (~1250 cm⁻¹) and P-O-C bonds (~1050 cm⁻¹) .
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound when encountering low yields or side products?
- Methodological Answer :
- Side Product Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed phosphonic acids). Adjust drying protocols (e.g., molecular sieves) to minimize moisture .
- Catalyst Screening : Test alternatives to Cu(I), such as Pd(0) or Ni(II), to improve electrophilic activation of the aryl halide .
- Solvent Optimization : Replace DMF with polar aprotic solvents like THF or acetonitrile to reduce side reactions .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., HeLa, A549) and culture media across studies. Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Dose-Response Curves : Calculate IC₅₀ values in triplicate to account for variability. Compare with positive controls (e.g., cisplatin) .
- Structural Confirmation : Ensure compound integrity in biological assays via post-experiment NMR to rule out degradation .
Q. What is the proposed mechanism of action for this compound in inducing apoptosis in cancer cells, and how can this be experimentally validated?
- Methodological Answer :
- Hypothesis : The compound may inhibit kinases or phosphatases via phosphonate-group interactions. Validate via kinase activity assays (e.g., ATPase activity measurement) .
- Pathway Analysis : Perform RNA-seq or Western blotting to track apoptosis markers (e.g., BAX, BCL-2) .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinity for apoptotic regulators like caspase-9 .
Q. How do structural modifications, such as varying halogen substituents, impact the reactivity and biological efficacy of aryl phosphonates like this compound?
- Methodological Answer :
-
Comparative Analysis : Synthesize analogs with F, Br, or NO₂ groups at the 3-position. Test reactivity in Suzuki-Miyaura couplings and anticancer potency .
-
Electron-Withdrawing Effects : Use Hammett constants (σ) to correlate substituent electronegativity with reaction rates in nucleophilic substitutions .
- Data Table : Substituent Effects on Biological Activity
| Substituent (Position) | IC₅₀ (HeLa, μM) | Reactivity in Coupling Reactions |
|---|---|---|
| 3-Cl | 12.5 | Moderate |
| 3-F | 18.3 | Low |
| 3,5-Cl₂ | 8.7 | High |
| 3-NO₂ | 6.4 | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
